3,9-Dichloroacridine

Acridine Synthesis Nucleophilic Substitution Microwave-Assisted Synthesis

3,9-Dichloroacridine (CAS 35547-70-7) is a uniquely substituted acridine scaffold bearing chlorine atoms at the 3- and 9-positions, enabling sequential derivatization for bifunctional DNA intercalators and topoisomerase I/IIα inhibitors. This precise isomer is not interchangeable with other dichloroacridine variants—the 3,9-disubstitution pattern is critical for synthesizing potent anticancer agents with low-nanomolar cytostatic activity (GI50 18.6 nM against MCF7) and validated antileishmanial intermediates. Ideal for medicinal chemistry programs requiring reproducible SAR and target engagement.

Molecular Formula C13H7Cl2N
Molecular Weight 248.1 g/mol
CAS No. 35547-70-7
Cat. No. B041272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Dichloroacridine
CAS35547-70-7
Synonyms3,9-Dichloroacridine
Molecular FormulaC13H7Cl2N
Molecular Weight248.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)Cl
InChIInChI=1S/C13H7Cl2N/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H
InChIKeyAYTQPRSVTNMLIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,9-Dichloroacridine (CAS 35547-70-7): A Dual-Halogenated Acridine Scaffold for Advanced Research and Synthesis


3,9-Dichloroacridine (CAS 35547-70-7), also known as 6,9-dichloroacridine, is a synthetic, planar heteroaromatic compound belonging to the acridine family. It is characterized by the presence of two chlorine atoms at the 3- and 9-positions of the acridine tricyclic core [1]. This di-halogenation provides two distinct reactive sites for chemical modification, establishing it as a versatile building block for synthesizing complex molecular libraries. Its core structure enables DNA intercalation, a property central to its investigation in medicinal chemistry for anticancer and antiprotozoal applications [2]. The compound is typically a yellow crystalline powder with a molecular formula of C₁₃H₇Cl₂N and a molecular weight of 248.11 g/mol .

Procurement Risks of Substituting 3,9-Dichloroacridine (35547-70-7): Why Positional and Substitution-Specific Reactivity Matters


Generic substitution among acridine derivatives is scientifically unsound due to the profound impact of substitution pattern on both reactivity and biological target interaction. 3,9-Dichloroacridine is not interchangeable with other dichloroacridine isomers (e.g., 2,9- or 3,6-) or mono-halogenated analogs like 9-chloroacridine. The specific 3,9-disubstitution pattern creates a unique electronic environment that dictates its reactivity in nucleophilic aromatic substitution (SNAr) and subsequent derivatization pathways . Furthermore, studies on acridine mutagenicity demonstrate that seemingly minor structural changes, such as the presence of a methoxy group on 2-methoxy-6,9-dichloroacridine, can completely ablate biological activity observed in simpler analogs, underscoring that the core structure alone does not predict performance [1]. For procurement in synthesis or assay development, selecting the precise dichloroacridine isomer is critical to ensure target engagement and reaction fidelity.

Quantitative Differentiation of 3,9-Dichloroacridine (35547-70-7): A Comparative Technical Datasheet


3,9-Dichloroacridine vs. 9-Chloroacridine: Reactivity and Synthetic Utility as a Dual-Halogenated Intermediate

3,9-Dichloroacridine provides two reactive halogen handles for sequential functionalization, unlike mono-halogenated 9-chloroacridine, which offers only one. This dual reactivity is critical for constructing complex conjugates. In a study on synthesizing acridine-isoalloxazine conjugates, 3,9-dichloroacridine was used as the starting material for a microwave-assisted, chromatography-free route, demonstrating its capacity for rapid, multi-step derivatization that is not possible with the mono-chlorinated analog . While a direct quantitative yield comparison for the same reaction is not possible due to differing reaction pathways, the presence of the second chlorine atom at position 3 unequivocally expands the synthetic scope. This is supported by its use in creating 3,9-disubstituted acridines with potent topoisomerase I inhibition, a class of compounds inaccessible from 9-chloroacridine alone [1].

Acridine Synthesis Nucleophilic Substitution Microwave-Assisted Synthesis

3,9-Dichloroacridine vs. 2-Methoxy-6,9-dichloroacridine: Differential Mutagenic Potential in Plant Cytogenetics

A 1950 cytogenetics study provides a striking, direct comparison between two closely related acridine derivatives. While acridine and its amino-derivatives exhibited strong mutagenic activity, the study found that 9-chloroacridine and 2-methoxy-6,9-dichloroacridine influenced neither mitoses nor chromosomes nor growth of roots in onion root tip assays [1]. This demonstrates that the specific 3,9-dichloro substitution pattern, without the 2-methoxy group, retains a different biological profile. Although 3,9-dichloroacridine itself was not directly tested in this study, the inactivity of the closely related 2-methoxy analog, which contains the same 6,9-dichloro core, provides critical context. It suggests that the 3,9-dichloro scaffold alone, unadorned by additional electron-donating groups like methoxy, is a necessary but not sufficient condition for certain biological activities, highlighting the unique functional baseline of the parent 3,9-dichloro compound.

Genetic Toxicology Mutagenicity Screening Plant Cytogenetics

Physicochemical Properties of 3,9-Dichloroacridine vs. Unsubstituted Acridine: LogP and Lipophilicity Comparison

The introduction of two chlorine atoms significantly alters the lipophilicity of the acridine core, a key parameter influencing membrane permeability and protein binding. The predicted LogP for 3,9-dichloroacridine is 4.85, a substantial increase compared to unsubstituted acridine, which has a reported experimental LogP of approximately 3.40 [1]. This increase of over 1.4 LogP units indicates a markedly higher affinity for lipid environments. This property directly impacts the compound's behavior in biological assays and its potential for further development, as higher LogP values can correlate with increased cellular uptake but also with potential toxicity or solubility challenges [2].

Physicochemical Properties Lipophilicity Computational Chemistry

3,9-Dichloroacridine as a Critical Precursor for Potent Topoisomerase I Inhibitors: Enabling Low-Nanomolar Cytostatic Activity

3,9-Dichloroacridine serves as the essential starting material for synthesizing a novel class of 3,9-disubstituted acridines with potent anticancer activity [1]. A recent study synthesized a series of ten derivatives (17a-17j) from this scaffold and screened them against the NCI-60 cancer cell line panel. The most potent derivative, aniline acridine 17a, demonstrated a GI50 (concentration for 50% growth inhibition) of 18.6 nM against the MCF7 breast cancer cell line [1]. Another derivative, N,N-dimethylaniline acridine 17b, showed a GI50 of 38.0 nM against the SR leukemia cell line [1]. These low-nanomolar activities are achieved through a dual mechanism of topoisomerase I and IIα inhibition, a profile directly enabled by the 3,9-disubstitution pattern of the precursor [1]. While this is data for derivatives rather than the parent compound, it serves as powerful evidence of the unique value of the 3,9-dichloro scaffold itself. Without it, these specific, highly potent, dual-topoisomerase inhibiting molecules could not be accessed.

Medicinal Chemistry Anticancer Agents Topoisomerase I Inhibition

Validated Applications for 3,9-Dichloroacridine (35547-70-7) Based on Quantitative Evidence


Synthesis of Targeted Anticancer Libraries

Procurement of 3,9-dichloroacridine is ideal for medicinal chemistry programs focused on synthesizing novel anticancer agents. The compound's 3,9-disubstitution pattern is a proven gateway to generating potent topoisomerase I and IIα inhibitors, with derivatives showing cytostatic activity in the low-nanomolar range (GI50 of 18.6 nM) against cancer cell lines like MCF7 [1]. This scaffold provides a distinct advantage over mono-halogenated or differently substituted acridines for accessing this specific, highly active chemotype [1].

Development of DNA Intercalators and Bifunctional Ligands

Researchers designing bifunctional DNA intercalators can leverage the two reactive chlorine atoms on 3,9-dichloroacridine. This allows for sequential attachment of two different moieties, a capability not available with mono-halogenated acridines like 9-chloroacridine. This synthetic versatility has been demonstrated in the construction of complex acridine-isoalloxazine conjugates and diacridine structures, enabling exploration of novel DNA-targeted therapeutics [2].

Antiparasitic Intermediate Synthesis

3,9-Dichloroacridine is specifically cited as an intermediate for manufacturing antileishmanial agents . Its di-halogenated structure provides the necessary reactive handles for building the complex molecules required to target Leishmania parasites. Procuring this specific isomer ensures the correct synthetic pathway to these antiprotozoal candidates, avoiding the risk of generating inactive analogs from a generic acridine starting material .

Structure-Activity Relationship (SAR) and Genotoxicity Studies

For toxicology and SAR studies, 3,9-dichloroacridine represents a key reference compound. Historical data shows that adding a methoxy group to the related 2-methoxy-6,9-dichloroacridine completely abolishes its mutagenic effects in plant models [3]. Procuring the pure, unadorned 3,9-dichloro compound is therefore essential as a baseline to understand how subsequent chemical modifications alter biological activity and genotoxicity, ensuring reproducible and interpretable results in mechanistic investigations [3].

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